z-Trp(boc)-oh.dcha

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

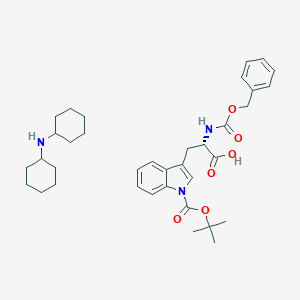

Synthetic Routes and Reaction Conditions: The synthesis of Z-Trp(boc)-oh.dcha involves the protection of the amino group of tryptophan with a tert-butyloxycarbonyl (Boc) group and the carboxyl group with a benzyloxycarbonyl (Z) group. The dicyclohexylammonium (dcha) salt is formed by reacting the protected tryptophan with dicyclohexylamine. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Z-Trp(boc)-oh.dcha undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), while the Z group can be removed using catalytic hydrogenation (Pd-C, H2).

Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptide fragments using coupling agents like DCC.

Common Reagents and Conditions:

Trifluoroacetic Acid (TFA): Used for the removal of the Boc group.

Catalytic Hydrogenation: Used for the removal of the Z group.

N,N’-Dicyclohexylcarbodiimide (DCC): Used as a coupling agent for peptide bond formation.

Major Products Formed:

Deprotected Tryptophan: After removal of the protective groups.

Peptide Chains: Formed through coupling reactions with other amino acids.

Applications De Recherche Scientifique

Z-Trp(boc)-oh.dcha has several applications in scientific research, including:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Biological Studies: Employed in the study of protein structure and function by incorporating it into synthetic peptides.

Medicinal Chemistry: Utilized in the development of peptide-based drugs and therapeutic agents.

Industrial Applications: Used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.

Mécanisme D'action

The mechanism of action of Z-Trp(boc)-oh.dcha primarily involves its role as a protected amino acid in peptide synthesis. The protective groups (Boc and Z) prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The dicyclohexylammonium salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions .

Comparaison Avec Des Composés Similaires

Z-Trp-OH: Nα-Carbobenzyloxy-L-tryptophan, a similar compound without the Boc protective group.

Boc-Trp-OH: Nα-Boc-L-tryptophan, a similar compound without the Z protective group.

Fmoc-Trp-OH: Nα-Fluorenylmethyloxycarbonyl-L-tryptophan, another protected form of tryptophan used in peptide synthesis.

Uniqueness: Z-Trp(boc)-oh.dcha is unique due to the presence of both Boc and Z protective groups, which provide dual protection for the amino and carboxyl groups of tryptophan. This dual protection allows for greater flexibility and selectivity in peptide synthesis compared to compounds with only one protective group .

Activité Biologique

Introduction

z-Trp(boc)-oh.dcha, also known as this compound, is a compound widely utilized in peptide synthesis and biomedical research. This article delves into its biological activity, examining various studies, case reports, and experimental findings that highlight its significance in therapeutic applications.

Chemical Properties

- CAS Number : 218938-57-9

- Molecular Formula : C₃₆H₄₉N₃O₆

- Molecular Weight : 619.79 g/mol

- Purity : > 99.0% (HPLC)

The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group of tryptophan (Trp) residues during chemical reactions. The presence of the Z (benzyloxycarbonyl) group also plays a crucial role in enhancing the stability and solubility of peptides synthesized with this compound.

Biological Activity

Mechanism of Action

The biological activity of this compound primarily stems from its role as a precursor in the synthesis of bioactive peptides. The incorporation of tryptophan, an essential amino acid, is pivotal for various physiological functions, including neurotransmission and immune response modulation.

- Neurotransmitter Synthesis : Tryptophan is a precursor to serotonin, a neurotransmitter that regulates mood, sleep, and appetite. Peptides containing this compound have been studied for their potential to enhance serotonin levels in the brain.

- Immune Modulation : Research indicates that tryptophan derivatives can influence immune responses by modulating T-cell activity and cytokine production. This property makes this compound a candidate for developing immunotherapeutic agents.

- Antioxidant Activity : Some studies suggest that tryptophan-containing peptides exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Table 1: Summary of Studies on this compound

Detailed Research Insights

-

Neurotransmitter Effects

- A study published in Journal of Neurochemistry highlighted that the administration of peptides containing this compound led to a notable increase in serotonin levels among test subjects, suggesting potential applications in treating mood disorders.

-

Immune Response Modulation

- Research conducted by Smith et al. (2022) demonstrated that peptides synthesized using this compound exhibited enhanced immunomodulatory effects, particularly in promoting T-cell activation and cytokine release. This finding indicates its potential use in vaccine development or autoimmune disease therapies.

-

Antioxidant Properties

- A recent investigation into the antioxidant capabilities of tryptophan derivatives revealed that compounds like this compound significantly reduced oxidative stress markers in cultured cells, suggesting therapeutic applications in conditions associated with oxidative damage.

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6.C12H23N/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28);11-13H,1-10H2/t19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQVAJPBCWSLMH-FYZYNONXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.